molecular formula C10H11F3O3 B12012056 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol

3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol

Cat. No.: B12012056
M. Wt: 236.19 g/mol
InChI Key: VLHNLWRHUSZUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol is an organic compound with the molecular formula C10H11F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol typically involves the reaction of 3-(trifluoromethyl)phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a suitable nucleophile such as water or an alcohol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol is unique due to the presence of both a trifluoromethyl group and a phenoxy ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules and as a probe in biochemical studies .

Biological Activity

3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol is a novel organic compound characterized by its unique trifluoromethyl group attached to a phenoxy structure, linked through a propane-1,2-diol backbone. Its molecular formula is C10H11F3O3C_{10}H_{11}F_{3}O_{3}. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals and agriculture.

The trifluoromethyl group enhances the compound's lipophilicity and alters its reactivity profile, which may lead to significant biological interactions. The presence of this group contributes to its solubility in various solvents, making it a suitable candidate for drug development and other applications.

Property Value
Molecular FormulaC10H11F3O3C_{10}H_{11}F_{3}O_{3}
Molecular Weight236.19 g/mol
LogP (octanol-water partition)2.5
Solubility in WaterLow

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can inhibit inflammatory pathways, particularly through the suppression of nitric oxide (NO) production and prostaglandin E2 (PGE2) synthesis in activated macrophages. This mechanism is crucial for developing anti-inflammatory therapies .
  • Potential as a Drug Precursor : The compound's unique chemical properties make it a valuable building block for synthesizing novel drugs. Its structural similarities to known pharmacophores suggest potential efficacy against various diseases, including inflammatory and autoimmune disorders .

Case Study 1: Inhibition of Inflammatory Pathways

A study focused on compounds structurally related to this compound demonstrated that these compounds significantly reduced inflammatory markers in vitro. Specifically, they inhibited the Syk/NF-κB signaling pathway in lipopolysaccharide (LPS)-activated RAW264.7 cells. The results indicated a strong potential for these compounds as anti-inflammatory agents .

Case Study 2: Synthesis and Evaluation of Derivatives

Research into derivatives of this compound has shown that modifications can lead to enhanced biological activity. For instance, the introduction of different substituents on the phenoxy ring has been correlated with increased potency against certain biological targets .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Molecular Formula Biological Activity
3-Phenoxypropane-1,2-diolC10H12O3C_{10}H_{12}O_{3}General pharmaceutical applications
4-TrifluoromethylphenolC7H4F3OC_{7}H_{4}F_{3}OIntermediate in drug synthesis
Guaifenesin (3-(2-Methoxyphenoxy)-propane-1,2-diol)C10H14O4C_{10}H_{14}O_{4}Expectorant with mucolytic properties

Properties

Molecular Formula

C10H11F3O3

Molecular Weight

236.19 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol

InChI

InChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2

InChI Key

VLHNLWRHUSZUIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(CO)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.